molecular formula C30H28N2O4 B11496919 2-{4-[4,4-dimethyl-2-(naphthalen-1-ylamino)-6-oxocyclohex-1-en-1-yl]-4-oxobutyl}-1H-isoindole-1,3(2H)-dione

2-{4-[4,4-dimethyl-2-(naphthalen-1-ylamino)-6-oxocyclohex-1-en-1-yl]-4-oxobutyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B11496919
M. Wt: 480.6 g/mol
InChI Key: ZSZPVSGODCYNCQ-DUQNJAIKSA-N
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Description

2-(4-{4,4-DIMETHYL-2-[(NAPHTHALEN-1-YL)AMINO]-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with a unique structure that includes a naphthalene moiety, a cyclohexene ring, and an isoindole-dione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{4,4-DIMETHYL-2-[(NAPHTHALEN-1-YL)AMINO]-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, starting from readily available starting materialsThe final steps often include the formation of the isoindole-dione group through a cyclization reaction under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and the Friedel-Crafts acylation, as well as the development of more efficient catalysts for the cyclization step .

Chemical Reactions Analysis

Types of Reactions

2-(4-{4,4-DIMETHYL-2-[(NAPHTHALEN-1-YL)AMINO]-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 2-(4-{4,4-DIMETHYL-2-[(NAPHTHALEN-1-YL)AMINO]-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. It can also interact with receptors to modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthalene derivatives and isoindole-dione compounds, such as:

Uniqueness

What sets 2-(4-{4,4-DIMETHYL-2-[(NAPHTHALEN-1-YL)AMINO]-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE apart is its unique combination of structural features, which confer distinct chemical and biological properties. The presence of the naphthalene moiety, cyclohexene ring, and isoindole-dione group allows for a wide range of chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C30H28N2O4

Molecular Weight

480.6 g/mol

IUPAC Name

2-[(4Z)-4-(4,4-dimethyl-2-naphthalen-1-ylimino-6-oxocyclohexylidene)-4-hydroxybutyl]isoindole-1,3-dione

InChI

InChI=1S/C30H28N2O4/c1-30(2)17-24(31-23-14-7-10-19-9-3-4-11-20(19)23)27(26(34)18-30)25(33)15-8-16-32-28(35)21-12-5-6-13-22(21)29(32)36/h3-7,9-14,33H,8,15-18H2,1-2H3/b27-25-,31-24?

InChI Key

ZSZPVSGODCYNCQ-DUQNJAIKSA-N

Isomeric SMILES

CC1(CC(=NC2=CC=CC3=CC=CC=C32)/C(=C(\CCCN4C(=O)C5=CC=CC=C5C4=O)/O)/C(=O)C1)C

Canonical SMILES

CC1(CC(=NC2=CC=CC3=CC=CC=C32)C(=C(CCCN4C(=O)C5=CC=CC=C5C4=O)O)C(=O)C1)C

Origin of Product

United States

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